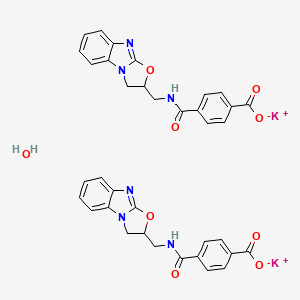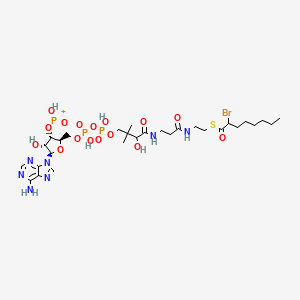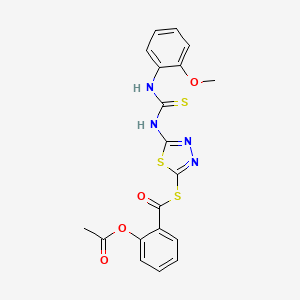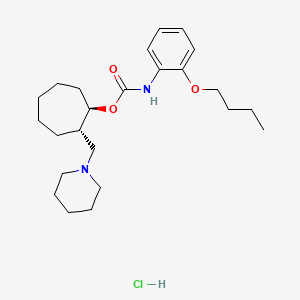
o-Nitrosophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Nitrosophenol: is an organic compound with the molecular formula C6H5NO2. It is a derivative of phenol where a nitroso group (-NO) is attached to the ortho position relative to the hydroxyl group (-OH). This compound is known for its distinctive yellow color and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrosation of Phenol: o-Nitrosophenol can be synthesized by the nitrosation of phenol using nitrous acid (HNO2) under acidic conditions. The reaction typically involves the formation of nitrous acid in situ by reacting sodium nitrite (NaNO2) with a mineral acid like hydrochloric acid (HCl).
Copper-Mediated Nitrosation: Another method involves the use of copper (II) bis(nitrosophenolato) complexes.
Industrial Production Methods: Industrial production of this compound often involves the nitrosation of phenol using nitrous acid generated from sodium nitrite and a mineral acid. The reaction is carried out under controlled temperature and pH conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Electrophilic reagents under acidic or basic conditions.
Major Products Formed:
Oxidation: o-Nitrophenol.
Reduction: o-Aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry: o-Nitrosophenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It can also be used in the study of enzyme-catalyzed reactions involving nitroso compounds .
Medicine: this compound derivatives have been investigated for their potential therapeutic applications, including their use as antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of rubber chemicals, pesticides, and other specialty chemicals .
Mechanism of Action
The mechanism of action of o-Nitrosophenol involves its ability to undergo redox reactions, where it can act as both an oxidizing and reducing agent. The nitroso group (-NO) can participate in various chemical transformations, including nitrosation and nitration reactions. These reactions often involve the formation of reactive intermediates such as nitrosonium ions (NO+) and nitroxyl radicals (HNO) .
Comparison with Similar Compounds
o-Nitrophenol: Similar to o-Nitrosophenol but with a nitro group (-NO2) instead of a nitroso group.
p-Nitrosophenol: The nitroso group is attached to the para position relative to the hydroxyl group.
m-Nitrosophenol: The nitroso group is attached to the meta position relative to the hydroxyl group.
Uniqueness: this compound is unique due to its ortho-substitution pattern, which influences its reactivity and chemical properties. The proximity of the nitroso and hydroxyl groups allows for intramolecular hydrogen bonding, affecting its stability and reactivity compared to its para and meta isomers .
Properties
CAS No. |
13168-78-0 |
|---|---|
Molecular Formula |
C6H5NO2 |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
2-nitrosophenol |
InChI |
InChI=1S/C6H5NO2/c8-6-4-2-1-3-5(6)7-9/h1-4,8H |
InChI Key |
SEEZWGFVHCMHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



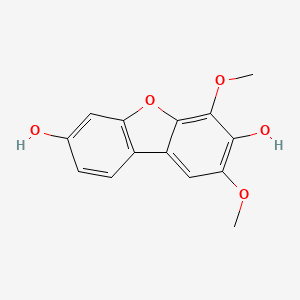

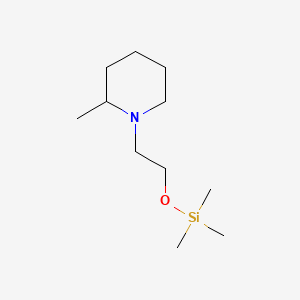
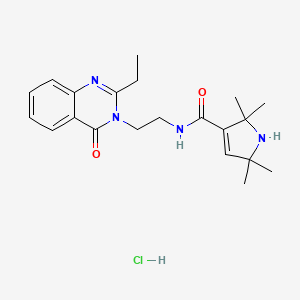
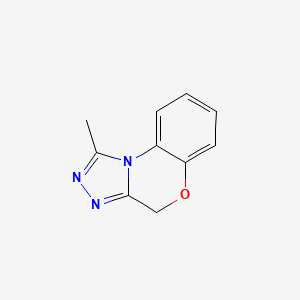
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
